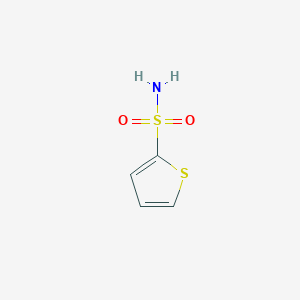

thiophene-2-sulfonamide

Description

A Legacy of Discovery: The Historical Context of Sulfonamide Research and the Significance of Thiophene-2-sulfonamide

The journey of sulfonamides from industrial dyes to life-saving therapeutics is a testament to scientific serendipity and systematic investigation. This historical backdrop is crucial to understanding the specific importance of this compound.

The Dawn of the Sulfa Era: Early Discoveries and Initial Applications

The story of sulfonamides began in the early 20th century with the work of German bacteriologist Gerhard Domagk. In 1935, he discovered that a red dye named Prontosil rubrum was effective in treating streptococcal infections in mice. acs.org This groundbreaking discovery, which earned Domagk the Nobel Prize in Medicine in 1939, marked the advent of the first synthetic antibacterial agents. ekb.egekb.eg Subsequent research revealed that Prontosil was a prodrug, metabolizing in the body to its active form, sulfanilamide (B372717). nih.gov This revelation unleashed a wave of research into sulfanilamide and its derivatives, leading to the development of a wide array of sulfa drugs with improved efficacy and broader spectrums of activity. ekb.egresearchgate.net

The Proliferation of a Powerful Scaffold: Evolution of Sulfonamide-Based Therapeutics

The initial success of sulfanilamide spurred the synthesis of thousands of sulfonamide derivatives. ekb.eg This extensive research effort led to the introduction of more potent and less toxic antibacterial agents. Beyond their antimicrobial properties, the versatility of the sulfonamide scaffold became increasingly apparent. Researchers discovered that modifications to the sulfonamide structure could yield compounds with a wide range of pharmacological activities, including diuretic, antidiabetic, and anticonvulsant properties. ekb.egresearchgate.net This expansion into diverse therapeutic areas solidified the sulfonamide framework as a privileged structure in medicinal chemistry. A pivotal moment in the evolution of sulfonamide research, particularly for heterocyclic sulfonamides, was the 1945 study by Davenport, which demonstrated that this compound was a more potent inhibitor of carbonic anhydrase than the parent sulfanilamide. mdpi.com This finding highlighted the significant contribution of the heterocyclic ring to the biological activity of sulfonamides and paved the way for the development of a new class of therapeutic agents. mdpi.com

The Thiophene (B33073) Moiety: A Key Player in Bioactivity

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a recurring motif in a multitude of bioactive compounds. benthamdirect.comnih.govnih.gov Its presence in a molecule can significantly influence its physicochemical properties and biological activity. The thiophene moiety is considered a bioisostere of the benzene (B151609) ring, meaning it can often replace a benzene ring in a drug molecule without a significant loss of activity, while potentially improving properties such as metabolic stability and solubility. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions with biological targets, contributing to the binding affinity of the molecule. nih.gov Many commercially successful drugs across various therapeutic areas, such as the antiplatelet agent clopidogrel (B1663587) and the antipsychotic olanzapine, feature a thiophene ring in their structure, underscoring its importance in drug design. nih.gov

A Spectrum of Biological Activities: The Versatility of Thiophene Sulfonamides

The fusion of the sulfonamide group with the thiophene ring has given rise to a class of compounds with a diverse and potent range of biological activities. These activities are often dictated by the substitution patterns on the thiophene ring and the nature of the group attached to the sulfonamide nitrogen.

One of the most well-established therapeutic applications of thiophene sulfonamides is as carbonic anhydrase inhibitors . mdpi.comnih.govresearchgate.net Following the early discovery of this compound's potent inhibitory activity, numerous derivatives have been developed. mdpi.com These compounds have found clinical use in the treatment of glaucoma by reducing the production of aqueous humor in the eye. mdpi.com Dorzolamide (B1670892) and brinzolamide (B135381) are two prominent examples of topically applied carbonic anhydrase inhibitors containing a thiophene sulfonamide core. ekb.egmdpi.com

The anticancer potential of thiophene sulfonamides is an area of active investigation. acs.orgnih.gov Certain derivatives have been shown to inhibit tumor growth by targeting various cellular pathways. For instance, some thiophene sulfonamides act as selective inhibitors of the anti-apoptotic protein Mcl-1, which is overexpressed in many cancers. acs.orgnih.gov By inhibiting Mcl-1, these compounds can induce apoptosis in cancer cells. nih.gov Other thiophene-based sulfonamides have demonstrated inhibitory activity against cyclin-dependent kinases (CDKs), enzymes that play a crucial role in cell cycle regulation and are often dysregulated in cancer. researchgate.net

Recent research has also highlighted the potential of thiophene sulfonamides as antibacterial agents . dovepress.com In an era of growing antibiotic resistance, the development of new antimicrobial agents is a critical priority. Some 5-bromo-N-alkylthiophene-2-sulfonamides have shown promising activity against clinically important resistant bacteria, such as New Delhi metallo-β-lactamase (NDM-1) producing Klebsiella pneumoniae. dovepress.com

Beyond these areas, thiophene sulfonamides have been explored for a variety of other biological activities, including as anti-inflammatory , anticonvulsant , and neuroprotective agents. nih.govontosight.ai The ability of these compounds to interact with a wide range of biological targets underscores the rich medicinal chemistry of this structural class.

Uncharted Territories: Research Gaps and Future Directions in this compound Studies

Despite the significant progress in understanding the medicinal chemistry of this compound and its derivatives, several research gaps and promising future directions remain. A primary challenge is the translation of promising in vitro findings into in vivo efficacy. Many studies report potent activity in cellular assays, but further investigation in animal models is often lacking. nih.gov Therefore, a greater emphasis on in vivo studies is crucial to validate the therapeutic potential of novel thiophene sulfonamide derivatives.

The development of more selective and potent inhibitors for specific biological targets is another key area for future research. While some thiophene sulfonamides have shown selectivity for certain enzyme isoforms or receptor subtypes, further optimization is often needed to minimize off-target effects. acs.orgresearchgate.net Structure-based drug design, guided by X-ray crystallography and computational modeling, will continue to be an invaluable tool in the rational design of next-generation thiophene sulfonamide inhibitors with improved selectivity profiles. acs.orgresearchgate.net

Furthermore, the exploration of novel therapeutic applications for thiophene sulfonamides represents an exciting frontier. The diverse biological activities already associated with this scaffold suggest that it may hold promise for treating a wider range of diseases than is currently appreciated. For instance, their potential as inhibitors of enzymes involved in neurodegenerative diseases or as modulators of inflammatory pathways warrants further investigation. ontosight.ai The synthesis of new libraries of thiophene sulfonamide derivatives with diverse substitution patterns will be essential for uncovering new biological activities through high-throughput screening campaigns. benthamdirect.com The continued exploration of the chemical space around the this compound core, coupled with a deeper understanding of its interactions with biological systems, holds the key to unlocking the full therapeutic potential of this remarkable class of compounds. nih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2S2/c5-9(6,7)4-2-1-3-8-4/h1-3H,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFDYVNEGTXQCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80212801 | |

| Record name | 2-Thiophenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6339-87-3 | |

| Record name | 2-Thiophenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6339-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006339873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiophenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42521 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiophenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Thiophenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-THIOPHENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6Q26TS6AU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Thiophene-2-sulfonamide Core Structure

The fundamental this compound structure can be assembled through several reliable synthetic pathways. These methods often begin with pre-functionalized thiophenes and proceed through key intermediates like sulfonyl chlorides or utilize strategic precursors that allow for late-stage functionalization.

Preparation from Thiophene (B33073) Sulfonyl Chloride Intermediates

The most conventional and widely employed method for synthesizing primary sulfonamides is the reaction of a sulfonyl chloride with ammonia (B1221849) or an amine. nih.gov This classical approach is effective for producing this compound, where thiophene-2-sulfonyl chloride serves as the key electrophilic intermediate. The synthesis involves the reaction between a primary or secondary amine and the sulfonyl chloride, typically in the presence of a base like pyridine (B92270) or sodium carbonate. cbijournal.com

This method's efficacy can be influenced by the nucleophilicity of the amine; primary amines generally exhibit high reactivity. cbijournal.com The process can be conducted as a one-pot synthesis where the sulfonyl chloride is generated in situ from a thiol precursor via oxidative chlorination and then immediately reacted with an amine to yield the final sulfonamide. cbijournal.comresearchgate.net For instance, various thiols can be converted to their corresponding sulfonyl chlorides using an oxidizing agent and a chloride source, which are then trapped with an amine without isolating the reactive sulfonyl chloride intermediate. cbijournal.com

Utilization of 5-Bromothis compound (B1270684) as a Precursor

5-Bromothis compound is a valuable and frequently used precursor in the synthesis of more complex this compound derivatives. Rather than being used to produce the unsubstituted parent compound, the bromine atom at the 5-position serves as a versatile synthetic handle for introducing a wide range of substituents through cross-coupling reactions. This strategic placement allows for the late-stage diversification of the this compound scaffold. The synthesis of this precursor itself can be achieved by reacting 2-bromothiophene (B119243) with chlorosulfonic acid.

The primary utility of 5-bromothis compound lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form C-C bonds with various aryl and heteroaryl groups. nih.gov This makes it a key building block for creating libraries of 5-arylthiophene-2-sulfonamides.

Dianion Chemistry in this compound Synthesis

Dianion chemistry offers a regioselective method for the synthesis of substituted thiophene-2-sulfonamides. This approach involves the deprotonation of an N-substituted this compound at two different positions to form a dianion, which can then react with various electrophiles. Specifically, N-tert-butylthis compound can be treated with a strong base like n-butyllithium (n-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA). This allows for the selective formation of a dilithiated species.

This dianion serves as a useful intermediate for preparing a range of 5-substituted thiophene-2-sulfonamides. The regiochemistry of the lithiation is crucial; using n-BuLi tends to favor metalation at the 3-position, while using lithium diisopropylamide (LDA) can partially reverse this pattern, yielding a mixture of 5- and 3-lithiation products.

Synthesis of this compound Derivatives

The functionalization of the core this compound structure is critical for developing new compounds with tailored properties. Alkylation, arylation, and cross-coupling reactions are powerful tools for modifying both the sulfonamide nitrogen and the thiophene ring.

Alkylation and Arylation Reactions

The nitrogen atom of the sulfonamide group in this compound and its derivatives can be readily alkylated to produce N-substituted compounds. For example, this compound can undergo efficient N-benzylation in the presence of a manganese catalyst to yield N-benzylthis compound. acs.org

Similarly, derivatives such as 5-bromothis compound can be N-alkylated using various alkyl bromides. nih.gov This reaction is typically carried out in a solvent like dimethylformamide (DMF) with a base such as lithium hydride (LiH) at room temperature. nih.gov This method has been successfully used to synthesize compounds like 5-bromo-N-ethylthis compound and 5-bromo-N-propylthis compound with good yields. nih.gov

| Starting Material | Alkylating Agent | Base/Catalyst | Solvent | Product | Yield | Ref |

| This compound | Benzyl (B1604629) alcohol | Mn catalyst, K₂CO₃ | Xylenes | N-benzylthis compound | 73% | acs.org |

| 5-Bromothis compound | Bromoethane | LiH | DMF | 5-Bromo-N-ethylthis compound | 72% | nih.gov |

| 5-Bromothis compound | 1-Bromopropane | LiH | DMF | 5-Bromo-N-propylthis compound | 78% | nih.gov |

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for synthesizing biaryl compounds. wikipedia.orglibretexts.org This palladium-catalyzed reaction is exceptionally useful for the derivatization of this compound, specifically using 5-bromothis compound as a substrate. nih.gov The reaction couples the organohalide (5-bromothis compound) with an organoboron species, such as an aryl boronic acid, in the presence of a palladium catalyst and a base. wikipedia.org

This methodology has been employed to synthesize a series of 5-aryl-N-propylthiophene-2-sulfonamides from 5-bromo-N-propylthis compound and various aryl boronic acids. nih.gov The reaction typically uses a catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base such as potassium phosphate (B84403) in a solvent system like 1,4-dioxane (B91453) and water. nih.gov This approach provides fair to good yields and is tolerant of a variety of functional groups on the aryl boronic acid. nih.gov

| Aryl Boronic Acid | Base | Catalyst | Solvent | Temperature | Yield | Ref |

| Phenylboronic acid | K₃PO₄ | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | 90°C | 72% | nih.gov |

| 4-Methylphenylboronic acid | K₃PO₄ | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | 90°C | 68% | nih.gov |

| 4-Methoxyphenylboronic acid | K₃PO₄ | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | 90°C | 65% | nih.gov |

| 4-Chlorophenylboronic acid | K₃PO₄ | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | 90°C | 56% | nih.gov |

| 3-Nitrophenylboronic acid | K₃PO₄ | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | 90°C | 61% | nih.gov |

Introduction of Heteroaryl Moieties

The synthesis of this compound derivatives that incorporate additional heteroaryl rings is a significant strategy for developing new chemical entities. These syntheses often involve multi-step sequences starting from a functionalized thiophene.

A common approach begins with a precursor like 1-(thiophen-2-yl)ethanone. This starting material can undergo a series of reactions to build a new heterocyclic ring system attached to the thiophene core. For instance, novel derivatives bearing biologically active moieties such as 3-methylisoxazole (B1582632) or 4-methoxybenzo[d]thiazole have been prepared through such synthetic routes. researchgate.net The general strategy involves creating an intermediate that can be cyclized with appropriate reagents to form the desired heteroaryl ring. researchgate.net

Table 1: Examples of Heteroaryl Moiety Introduction

| Starting Material | Reagents/Conditions | Resulting Moiety | Reference |

|---|---|---|---|

| Chalcone of 1-(thiophen-2-yl)ethanone | Hydroxylamine hydrochloride | 3-Methylisoxazole | researchgate.net |

| Chalcone of 1-(thiophen-2-yl)ethanone | 2-amino-5-methoxybenzenethiol | 4-Methoxybenzo[d]thiazole | researchgate.net |

| 1,2,3-Thiadiazoles and alkynes | Rhodium catalyst | Fully substituted thiophenes | nih.gov |

Derivatization at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group in this compound is a prime site for chemical modification, allowing for the attachment of a wide variety of substituents. The most common method for this derivatization involves the reaction of a thiophene-2-sulfonyl chloride precursor with primary or secondary amines.

This reaction can be used to introduce diverse aromatic and heterocyclic amines, leading to a broad class of N-substituted sulfonamides. nih.gov For example, 2-thiouracil-5-sulfonylchloride has been successfully reacted with a range of amines to produce novel sulfonamide derivatives. nih.gov Furthermore, N,N-dialkylated heteroaryl sulfonamides can be prepared via methods like the microwave-promoted Fukuyama–Mitsunobu reaction, which allows for the alkylation of N-alkyl heteroaryl sulfonamides. rsc.org The direct oxidative coupling of heteroaryl thiols with primary amines represents another modern approach to forming the sulfonamide bond. rsc.org

Table 2: Methods for Sulfonamide Nitrogen Derivatization

| Precursor | Reactant | Reaction Type | Product Class | Reference |

|---|---|---|---|---|

| Thiophene-2-sulfonyl chloride | Aromatic/Heterocyclic Amines | Nucleophilic Substitution | N-Aryl/N-Heteroaryl Sulfonamides | nih.gov |

| Thiophene-2-sulfonyl chloride | Other Sulfonamides | Nucleophilic Substitution | N-Sulfonyl Sulfonamides | nih.gov |

| N-Alkyl this compound | Alcohol, Triphenylphosphine, DIAD | Fukuyama–Mitsunobu Reaction | N,N-Disubstituted Sulfonamides | rsc.org |

Chemical Reactivity of this compound

The chemical reactivity of this compound is governed by the interplay between the aromatic thiophene ring and the strongly electron-withdrawing sulfonamide group. This leads to a rich chemistry involving reactions at the sulfur atoms (both in the ring and the sulfonamide) and substitution on the thiophene ring.

Oxidation Reactions (e.g., to Sulfoxides and Sulfones)

The sulfur atom within the thiophene ring is relatively inert to oxidation due to its participation in the aromatic system. youtube.com However, under specific and potent oxidizing conditions, such as with hydrogen peroxide, oxidation can occur. nih.gov The primary products of this reaction are typically thiophene-S-oxides. These S-oxide intermediates are generally unstable unless sterically protected by bulky substituents at the 2- and 5-positions of the thiophene ring. nih.gov In the absence of such protection, they may undergo further reactions like dimerization. nih.gov

Enzymatic oxidation, for example by Cytochrome P450 2C9, can also lead to the formation of thiophene-S-oxides or other oxidized metabolites like hydroxythiophenes. nih.gov In contrast, the reduced form of the ring, tetrahydrothiophene, readily undergoes oxidation to form the corresponding stable sulfone derivative. youtube.comyoutube.com

Table 3: Oxidation Products of Thiophene Derivatives

| Substrate | Oxidizing Agent | Product(s) | Stability | Reference |

|---|---|---|---|---|

| Thiophene | Hydrogen Peroxide | Thiophene-S-oxide | Generally unstable | nih.gov |

| Thiophene Derivative (Tienilic Acid) | Cytochrome P450 2C9 | Thiophene-S-oxide, 5-Hydroxythiophene | Reactive intermediates | nih.gov |

Reduction of the Sulfonamide Group

The reduction of the sulfonamide functional group is a challenging transformation that typically requires harsh reducing conditions. While specific literature on the reduction of this compound is sparse, related studies on cyclic sulfonamides provide insight. Strong reducing systems, such as those used in the Benkeser reduction (e.g., lithium in a low-molecular-weight amine), have been employed for the "double reduction" of cyclic aryl sulfonamides. nih.gov This powerful method can reduce not only the sulfonamide functional group but also the aromaticity of an associated aryl substituent. nih.gov This suggests that similar strong reducing agents would be necessary to achieve the reduction of the stable sulfonamide group in this compound.

Nucleophilic and Electrophilic Substitution Reactions on the Thiophene Ring

The thiophene ring in this compound is susceptible to both electrophilic and nucleophilic substitution reactions, with its reactivity profile being heavily influenced by the C2-sulfonamide substituent.

Electrophilic Substitution: The thiophene ring is inherently more reactive towards electrophiles than benzene (B151609). nih.gov In this compound, the C2 position is blocked. The sulfonamide group is an electron-withdrawing and deactivating group, but electrophilic attack still occurs, primarily directed to the C5 position. This is because the carbocation intermediate formed by attack at C5 is more stabilized by resonance than the intermediate formed by attack at C3 or C4. quora.comyoutube.com Standard electrophilic substitution reactions such as nitration (using nitric acid in acetic anhydride), halogenation, and sulfonation (using cold concentrated sulfuric acid) can be performed on the thiophene ring. youtube.comquimicaorganica.org

Nucleophilic Substitution: The presence of the potent electron-withdrawing sulfonamide group makes the thiophene ring in thiophene-2-sulfonyl halides susceptible to nucleophilic substitution. rsc.orguoanbar.edu.iq This reactivity is significantly greater than that observed in corresponding benzene compounds, a phenomenon attributed to the ability of the sulfur heteroatom to stabilize the negatively charged Wheland intermediate via its d-orbitals. uoanbar.edu.iq Kinetic studies on thiophene-2-sulfonyl chlorides have shown they react with a variety of anionic and neutral nucleophiles, including water, acetate, azide (B81097) ions, aniline, and pyridine. rsc.org

Table 4: Substitution Reactions on the Thiophene Ring

| Reaction Type | Position of Attack | Typical Reagents | Product Type | Reference |

|---|---|---|---|---|

| Electrophilic Substitution | C5 | Conc. H₂SO₄ | 5-Sulfo-thiophene-2-sulfonamide | youtube.com |

| Electrophilic Substitution | C5 | HNO₃/Ac₂O | 5-Nitro-thiophene-2-sulfonamide | youtube.com |

Pharmacological Profiles and Biological Activity

Carbonic Anhydrase (CA) Inhibition

Thiophene-2-sulfonamide and its derivatives are significant as inhibitors of carbonic anhydrase (CA), a family of metalloenzymes that play a crucial role in various physiological processes.

Historical Precedence of this compound as a CA Inhibitor

The investigation into this compound as a carbonic anhydrase inhibitor (CAI) has a notable history, marking a key development in the field of medicinal chemistry. Pioneering research in 1945 by Davenport identified that this compound was a more potent CAI compared to six-membered aromatic or heterocyclic scaffolds like sulfanilamide (B372717). nih.gov This discovery was a turning point, demonstrating the potential of five-membered heterocyclic sulfonamides as effective enzyme inhibitors. nih.gov

Building on this foundational work, subsequent research in the early 1990s further explored derivatives of thiophene-containing sulfonamides, such as those incorporating a thieno-thiopyran ring. These investigations were instrumental in the development of the first clinically used topical antiglaucoma sulfonamides, dorzolamide (B1670892) and later brinzolamide (B135381). nih.gov The historical context underscores the significance of the this compound scaffold as a lead compound in the design of potent and clinically relevant carbonic anhydrase inhibitors.

Inhibition of Human Carbonic Anhydrase Isoenzymes (hCA I, hCA II, hCA IX, hCA XII)

This compound and its derivatives have demonstrated a wide range of inhibitory activity against various human carbonic anhydrase (hCA) isoenzymes, including the cytosolic forms hCA I and hCA II, and the tumor-associated transmembrane isoenzymes hCA IX and hCA XII.

Derivatives of this compound generally exhibit varied potency across these isoenzymes. For instance, a series of 5-substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides were found to be medium-to-weak inhibitors of hCA I, with inhibition constants (KIs) in the range of 224–7544 nM. nih.gov However, these same compounds were highly effective, low nanomolar inhibitors of hCA II, with KIs ranging from 2.2 to 7.7 nM. nih.gov Against the tumor-associated isoenzyme hCA IX, the inhibition constants ranged from 5.4 to 811 nM, and for hCA XII, the KIs were between 3.4 and 239 nM. nih.gov

Similarly, another series of 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides showed poor inhibition of hCA I (KIs of 683–4250 nM), while effectively inhibiting hCA II, hCA IX, and hCA XII in the subnanomolar to nanomolar range. researchgate.net Benzo[b]thiophene-5- and 6-sulfonamide derivatives also displayed potent inhibition, with KIs of 63–138 nM for hCA I, 6.3–8.8 nM for hCA II, and 2.8–15 nM for hCA IX. drugbank.com Some of these derivatives showed selectivity for inhibiting the tumor-associated hCA IX over the cytosolic hCA II. drugbank.com

The inhibitory effects of thiophene-based sulfonamides on hCA I and hCA II have been further characterized by IC50 values. Studies have reported IC50 values ranging from 69 nM to 70 µM for hCA I and 23.4 nM to 1.405 µM for hCA II. nih.gov The corresponding Ki values were in the range of 66.49 ± 17.15 nM to 234.99 ± 15.44 µM for hCA I and 74.88 ± 20.65 nM to 38.04 ± 12.97 µM for hCA II. nih.gov

Below is a data table summarizing the inhibitory activity of selected this compound derivatives against various hCA isoenzymes.

| Compound Type | hCA I (KI) | hCA II (KI) | hCA IX (KI) | hCA XII (KI) | Reference |

| 5-substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides | 224–7544 nM | 2.2–7.7 nM | 5.4–811 nM | 3.4–239 nM | nih.gov |

| 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides | 683–4250 nM | Subnanomolar-nanomolar | Subnanomolar-nanomolar | Subnanomolar-nanomolar | researchgate.net |

| Benzo[b]thiophene-5- and 6-sulfonamides | 63–138 nM | 6.3–8.8 nM | 2.8–15 nM | Not Reported | drugbank.com |

Structure-Activity Relationship (SAR) Studies for CA Inhibition

The structure-activity relationship (SAR) of this compound derivatives as carbonic anhydrase inhibitors is a well-explored area, focusing on how different substituents and the heterocyclic core influence potency and selectivity.

Impact of Substituents on Potency and Selectivity

The nature and position of substituents on the this compound scaffold significantly influence its inhibitory activity against various carbonic anhydrase isoforms. The "tail" of the inhibitor, which is the part of the molecule extending from the primary sulfonamide group, plays a crucial role in determining potency and isoform selectivity. mdpi.com

For instance, in a series of 5-thiophene-2-sulfonamide derivatives with substituted-benzylsulfanyl moieties, the flexibility of the SCH2 linker between the thiophene (B33073) and benzene (B151609) rings was found to enhance isoform selectivity. mdpi.com While these compounds were generally weak inhibitors of hCA I, they effectively inhibited the cytosolic hCA II in the nanomolar range. mdpi.com

The nature of the aromatic moiety in the tail is a critical factor. nih.gov In one study, a 2-pyridyl moiety was found to be less effective than a phenyl ring in influencing activity against different isoforms. nih.gov Further modifications, such as the introduction of substituted-benzylsulfanyl groups at the 5-position of the thiophene ring, can lead to potent inhibition of hCA II, IX, and XII, while maintaining weak inhibition against hCA I. researchgate.net

Role of Five-Membered Heterocyclic Rings in CAI Efficacy

The five-membered heterocyclic ring is a key structural feature for potent carbonic anhydrase inhibition. nih.govnih.govresearchgate.net It has been generally observed that sulfonamides containing five-membered rings tend to be more potent inhibitors than those with six-membered rings. nih.gov The presence of nitrogen and sulfur atoms within the heterocyclic ring is also associated with improved inhibitory activity. researchgate.net

The thiophene ring, in particular, is a crucial component for the inhibitory action of these sulfonamides. nih.govresearchgate.net The sulfonamide and thiophene moieties together play a significant role in the inhibition of carbonic anhydrase enzymes. nih.govresearchgate.net The development of various five-membered heterocyclic sulfonamides, including those based on thiophene, has been a major focus in the design of new and effective carbonic anhydrase inhibitors. nih.govnih.govresearchgate.net

Binding Modes and Molecular Interactions with CA Active Sites

The inhibitory action of this compound derivatives on carbonic anhydrase is primarily achieved through the interaction of the sulfonamide moiety with the zinc ion in the enzyme's active site. nih.gov This interaction is a hallmark of sulfonamide-based carbonic anhydrase inhibitors. nih.gov

X-ray crystallographic studies of adducts formed between this compound derivatives and hCA II have provided detailed insights into their binding modes. The deprotonated sulfonamide group coordinates with the catalytic Zn(II) ion. Additionally, a hydrogen bond is typically formed between the nitrogen atom of the sulfonamide and the hydroxyl group of the active site residue Thr199. nih.gov

Therapeutic Implications of CA Inhibition (e.g., Ocular Hypotension, Glaucoma)

Derivatives of this compound are recognized as effective carbonic anhydrase inhibitors (CAIs), a class of drugs instrumental in the management of glaucoma. youtube.com Their primary therapeutic application in this context is the reduction of elevated intraocular pressure (IOP), a major risk factor for glaucomatous optic neuropathy. The mechanism of action involves the inhibition of carbonic anhydrase (CA) enzymes in the ciliary processes of the eye, which decreases the production of aqueous humor and consequently lowers IOP. youtube.com

Research has focused on designing topically active CAIs to minimize systemic side effects associated with oral administration. researchgate.net A series of 4-substituted thiophene-2-sulfonamides demonstrated potent, nanomolar-level inhibition of human carbonic anhydrase II in vitro and were evaluated for their potential as topical ocular hypotensive agents. nih.gov Similarly, novel classes of 5-substituted thieno[2,3-b]thiophene-2-sulfonamides and thieno[3,2-b]thiophene-2-sulfonamides were synthesized to optimize both CA inhibitory potency and the physicochemical properties required for effective topical application in glaucoma models. nih.gov One such derivative, 6-hydroxy-benzo[b]this compound (L-650,719), was shown to lower IOP by up to 2.6 mmHg in rabbits, achieving a calculated CA inhibition of 99.7% in the ciliary processes. nih.gov The development of thienothiopyran-2-sulfonamides further expanded the arsenal (B13267) of novel, topically active CAIs for potential glaucoma treatment. acs.org These findings underscore the therapeutic potential of this compound derivatives as targeted antiglaucoma agents. e-igr.com

Anticancer Activity

Thiophene-based compounds, including those with a sulfonamide moiety, represent a well-explored scaffold for the development of molecules with significant anticancer profiles. nih.gov These derivatives have been reported to interact with a wide array of cancer-specific protein targets, leading to the inhibition of various signaling pathways crucial for tumor development and progression. nih.gov The versatility of the thiophene ring allows for substitutions that can be tailored to target different biological mechanisms involved in cancer. nih.gov

The anticancer potential of this compound derivatives has been substantiated through numerous in vitro studies demonstrating their cytotoxic effects against a panel of human cancer cell lines. These compounds have shown inhibitory activity against breast (MCF-7), liver (HepG-2), and lung (A-549) cancer cells, among others.

For instance, a study investigating novel thiophene derivatives incorporating sulfonamide moieties reported significant cytotoxic activities against the MCF-7 breast cancer cell line. farmaceut.org Several of these compounds exhibited IC₅₀ values lower than that of the standard chemotherapy drug doxorubicin, indicating superior potency. farmaceut.org Other research has identified thiophene derivatives with IC₅₀ values under 30 µmol/L in MCF-7 cells. nih.gov Similarly, 2-thiouracil-5-sulfonamide derivatives have displayed promising cytotoxicity against both MCF-7 and HepG-2 cell lines. nih.govmdpi.com The broad-spectrum activity is further highlighted by tetrahydrobenzo[b]thiophene derivatives, which have shown potent inhibition against A549 lung cancer cells. nih.gov

The following table summarizes the cytotoxic activity (IC₅₀ values) of various thiophene-sulfonamide derivatives against selected human cancer cell lines.

| Compound/Derivative Class | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Thiophene-sulfonamide derivative 9 | MCF-7 (Breast) | 9.55 | farmaceut.org |

| Thiophene-sulfonamide derivative 7 | MCF-7 (Breast) | 9.70 | farmaceut.org |

| Thiophene-sulfonamide derivative 6 | MCF-7 (Breast) | 10.25 | farmaceut.org |

| 2-Thiouracil-5-sulfonamide 6e | MCF-7 (Breast) | Potent Activity Reported | mdpi.com |

| 2-Thiouracil-5-sulfonamide 6e | HepG-2 (Liver) | Potent Activity Reported | mdpi.com |

| Sulfonamide derivative 30 | HepG-2 (Liver) | 10.45 | mdpi.com |

| Sulfonamide derivative 31 | HepG-2 (Liver) | 8.39 | mdpi.com |

| 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) | A-549 (Lung) | Potent Activity Reported | nih.gov |

| 2-iodobenzamide (BZ02) derivative of tetrahydrobenzo[b]thiophene | A-549 (Lung) | 6.10 | nih.gov |

The cytotoxic effects of this compound derivatives are mediated through several complex mechanisms, including the induction of programmed cell death (apoptosis), inhibition of cancer cell growth, and the modulation of critical intracellular signaling pathways.

A primary mechanism by which thiophene-based compounds exert their anticancer effects is the induction of apoptosis. plos.org Studies have shown that these derivatives can trigger the intrinsic apoptotic pathway. For example, a novel thiazole-sulfonamide hybrid was found to activate apoptosis by increasing the expression of pro-apoptotic proteins like p53 and Bax, while decreasing the anti-apoptotic protein Bcl-2, and activating caspases 3 and 9. frontiersin.org Another thiophene derivative, 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17), was also shown to induce apoptosis in A549 cells through the enhanced expression of caspase 3 and 9. nih.gov Furthermore, research on dithiocarbamate (B8719985) metabolites demonstrated that they induce p53-dependent apoptosis and downregulate Bcl-2. nih.gov Some thiophene derivatives can induce apoptosis through morphological alterations, such as chromatin condensation and nuclear fragmentation, independent of caspase-7 activation. nih.govsemanticscholar.org

The anticancer activity of thiophene-2-sulfonamides is fundamentally linked to their ability to modulate multiple dysregulated signaling pathways within cancer cells. nih.govfrontiersin.orgmiami.edu These compounds can act as multi-targeted agents, enhancing their therapeutic efficacy. nih.gov One key target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway, which is crucial for tumor angiogenesis. mdpi.comnih.gov Inhibition of VEGFR-2 by sulfonamide derivatives can stifle the blood supply to tumors, preventing their growth and metastasis. mdpi.com

Other derivatives function as tubulin polymerization inhibitors, disrupting the formation of microtubules essential for cell division, which arrests the cell cycle. nih.govfrontiersin.org The compound BU17 was identified as an inhibitor of both tubulin polymerization and WEE1 kinase, another important cell cycle regulator. nih.gov Furthermore, thiophene-based compounds have been shown to modulate transcription factors and signaling proteins such as NF-κB, c-fos/c-jun, and p53, which are central to the control of apoptosis and cell survival. nih.gov A compound known as Thio-2 was found to suppress androgen receptor (AR) signaling, a key pathway in the progression of castration-resistant prostate cancer. nih.gov This ability to interfere with multiple, critical cancer-related pathways makes this compound derivatives a promising scaffold for the development of novel anticancer therapeutics.

Mechanisms of Anticancer Action

Antimicrobial Activity

This compound and its derivatives are recognized for their broad-spectrum antimicrobial properties, exhibiting efficacy against various bacterial and fungal pathogens. nih.gov

Thiophene sulfonamides have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. nih.gov

Staphylococcus aureus : Thiophene-2-carboxamide derivatives have shown good inhibition against S. aureus. nih.gov Specifically, amino thiophene-2-carboxamide 7b exhibited an 83.3% activity index compared to ampicillin. nih.gov Sulfonamide derivatives have also shown pronounced antimicrobial activity against S. aureus. nih.gov

Escherichia coli : Thiophene derivatives have been identified with promising antibacterial activity against resistant strains of E. coli. frontiersin.org However, some sulfonamides show no inhibitory activity against certain resistant species. nih.gov

Klebsiella pneumoniae ST147 : Newly synthesized 5-bromo-N-alkylthiophene-2-sulfonamides have shown antibacterial efficacy against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147. nih.gov

Certain this compound derivatives possess significant antifungal properties. A series of sulfonamide-1,3,4-thiadiazole derivatives were synthesized and showed significant in vitro antifungal activity against all tested micromycetes, with their efficacy being comparable to the commercial fungicide bifonazole. researchgate.net The substitution of different reactive groups on the thiadiazole ring influenced the level of activity. researchgate.net Specifically, the synthetic analogue with a methylpiperazine reactive group showed the best antifungal activity. researchgate.net

The primary mechanism of antimicrobial action for sulfonamides, including this compound, is the inhibition of folic acid synthesis. nih.govresearchgate.net

Bacteria are incapable of absorbing folic acid from their environment and must synthesize it de novo. mhmedical.com This metabolic pathway is a key target for antimicrobial agents. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), an essential precursor in the synthesis of dihydrofolic acid. researchgate.netnih.gov

The mechanism involves the following steps:

Sulfonamides competitively inhibit the enzyme dihydropteroate (B1496061) synthase (DHPS). researchgate.netnih.gov

This enzyme is responsible for incorporating PABA into dihydropteroic acid. mhmedical.com

By binding to DHPS, sulfonamides block the synthesis of dihydropteroic acid, and subsequently dihydrofolic acid (DHF). nih.govyoutube.com

The depletion of DHF, a precursor for tetrahydrofolic acid (THF), disrupts the synthesis of essential nucleic acids and proteins, leading to a bacteriostatic effect that inhibits bacterial growth and reproduction. nih.govresearchgate.net

This competitive antagonism is the cornerstone of the antibacterial activity of the sulfonamide class of drugs. nih.gov

Mechanisms of Antimicrobial Action

Inhibition of Dihydropteroate Synthase (DHPS)

Sulfonamides, including those derived from thiophene, are known to inhibit dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. nih.govyoutube.com This pathway is essential for the production of nucleic acids and certain amino acids, making it a prime target for antimicrobial agents. youtube.com By competing with the natural substrate, p-aminobenzoic acid (pABA), thiophene sulfonamides can block the synthesis of dihydropteroate, a precursor to folic acid. nih.gov This inhibition ultimately disrupts bacterial growth and proliferation. utrgv.edu

Molecular docking studies have been employed to understand the binding interactions between thiophene-sulfonamide derivatives and the active site of DHPS. utrgv.edu These studies have shown that the sulfonamide moiety and the thiophene ring play crucial roles in binding to the enzyme. utrgv.edu The development of hybrid molecules that combine the inhibitory activities of DHPS and dihydrofolate reductase (DHFR), another key enzyme in the folate pathway, has shown promise in creating potent dual-inhibitor antimicrobial agents. acs.orgnih.gov For instance, a series of N-sulfonamide 2-pyridone derivatives were designed as dual inhibitors of both DHPS and DHFR, with some compounds exhibiting significant potency against both enzymes. acs.org

Interference with DNA Synthesis

The inhibition of the folate pathway by this compound derivatives directly impacts DNA synthesis. Folic acid is a vital precursor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. youtube.com By blocking the production of tetrahydrofolic acid (THF) through the inhibition of enzymes like DHPS and DHFR, these compounds effectively starve the bacterial cell of the necessary components for DNA replication and repair. youtube.comnih.gov This interference with DNA synthesis is a primary mechanism of their bacteriostatic action.

Enzyme Inhibition beyond CA and Folate Pathway (e.g., Lactoperoxidase, DHFR)

Beyond their well-established roles as inhibitors of carbonic anhydrase (CA) and enzymes of the folate pathway, thiophene sulfonamides have demonstrated inhibitory activity against other significant enzymes.

Dihydrofolate Reductase (DHFR): As mentioned earlier, some thiophene sulfonamide derivatives have been specifically designed to inhibit DHFR. utrgv.eduacs.orgnih.gov DHFR is responsible for the conversion of dihydrofolic acid to tetrahydrofolic acid, a later step in the folate pathway. youtube.comnih.gov Dual inhibition of both DHPS and DHFR can lead to a synergistic antimicrobial effect. nih.gov Thienopyrimidine-sulfonamide hybrids have been investigated as potential DHFR inhibitors, with molecular docking studies confirming their binding affinity to the enzyme's active site. mdpi.com

Lactoperoxidase: Research has also explored the interaction of thiophene derivatives with lactoperoxidase, an enzyme with antimicrobial properties. While the provided information does not specifically detail the inhibition of lactoperoxidase by this compound, the broader class of thiophene compounds has been studied in this context.

Structure-Activity Relationship (SAR) in Antimicrobial Thiophene Sulfonamides

The antimicrobial efficacy of thiophene sulfonamides is significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key molecular features responsible for their biological activity, guiding the design of more potent compounds.

Key SAR findings for antimicrobial thiophene sulfonamides include:

Substitution on the Sulfonamide Nitrogen (N1): The nature of the substituent on the sulfonamide nitrogen is critical for activity. youtube.com Introduction of heterocyclic rings, such as pyrimidine, can enhance antibacterial potency. youtube.com

Substitution on the Thiophene Ring: Modifications to the thiophene ring can modulate the antimicrobial spectrum and potency. For example, the presence of specific substituents can enhance activity against certain bacterial strains.

The Amino Group (N4): For sulfonamides that mimic p-aminobenzoic acid, a free para-amino group is generally essential for activity. youtube.com

A study on thienopyrimidine-sulfonamide hybrids revealed that the position of the sulfonamide group on the thienopyrimidine core influences antibacterial activity. mdpi.com For instance, incorporating sulfadiazine (B1682646) at position 3 of the cyclohexathienopyrimidine core resulted in enhanced activity against Staphylococcus aureus and Escherichia coli. mdpi.com

Anti-inflammatory Properties

Thiophene-based compounds, including those with a sulfonamide moiety, have demonstrated significant anti-inflammatory properties. mdpi.com This has led to the development of several commercial anti-inflammatory drugs containing a thiophene ring, such as Tinoridine and Tiaprofenic acid. mdpi.com

Mechanisms of Anti-inflammatory Action (e.g., COX inhibition)

A primary mechanism underlying the anti-inflammatory effects of many thiophene derivatives is the inhibition of cyclooxygenase (COX) enzymes. mdpi.com COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. nih.govnih.gov

There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. nih.govnih.gov Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.gov

Several studies have shown that thiophene-based compounds can act as selective COX-2 inhibitors. mdpi.comnih.govepa.gov For example, a series of 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives were identified as selective COX-2 inhibitors with potent in vivo anti-inflammatory activity. mdpi.com Molecular docking studies have helped to elucidate the binding modes of these compounds within the active site of the COX-2 enzyme. epa.gov The sulfonyl/sulfonamide motif is a recognized pharmacophore for selective COX-2 inhibition. brieflands.com

Enzyme Inhibition Beyond CA, Folate Pathway, and Lactoperoxidase

The inhibitory potential of thiophene sulfonamides extends to other classes of enzymes, highlighting their versatility as therapeutic agents.

Cyclin-Dependent Kinase 5 (CDK5): A high-throughput screening identified 4-(1,3-benzothiazol-2-yl)this compound (B1250318) as a moderately potent inhibitor of cyclin-dependent kinase 5 (CDK5). nih.gov X-ray crystallography revealed an unusual binding mode of this compound to the hinge region of the enzyme. nih.gov

Squalene (B77637) Epoxidase: In the search for antifungal agents, thienopyrimidine-sulfonamide hybrids were investigated for their ability to inhibit squalene epoxidase, a key enzyme in fungal ergosterol (B1671047) biosynthesis. mdpi.com Molecular docking studies indicated promising binding affinities for these compounds to the active site of squalene epoxidase. mdpi.com

The following interactive table summarizes the enzyme inhibition data for various thiophene sulfonamide derivatives discussed in the text.

| Compound Class | Target Enzyme | Observed Activity | Reference |

| Thiophene-clubbed sulfonamide conjugates | Dihydropteroate Synthetase (DHPS) | Potential inhibitors based on molecular docking | utrgv.edu |

| Thiophene-clubbed sulfonamide conjugates | Dihydrofolate Reductase (DHFR) | Moderate to excellent inhibition | utrgv.edu |

| N-sulfonamide 2-pyridone derivatives | DHPS and DHFR | Dual inhibitors, with compound 11a being most potent | acs.org |

| Thienopyrimidine-sulfonamide hybrids | DHFR | Promising binding affinity in docking studies | mdpi.com |

| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives | Cyclooxygenase-2 (COX-2) | Selective inhibitors with potent anti-inflammatory activity | mdpi.com |

| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide | COX-2 and 5-Lipoxygenase (5-LOX) | Selective COX-2 inhibition and acceptable 5-LOX inhibition | epa.gov |

| 4-(1,3-benzothiazol-2-yl)this compound | Cyclin-Dependent Kinase 5 (CDK5) | Moderately potent inhibitor | nih.gov |

| Thienopyrimidine-sulfonamide hybrids | Squalene Epoxidase | Promising binding affinity in docking studies | mdpi.com |

Cyclin-Dependent Kinase 5 (Cdk5) Inhibition

Derivatives of this compound have been identified as inhibitors of Cyclin-Dependent Kinase 5 (Cdk5), an enzyme implicated in neurological processes. A high-throughput screening led to the discovery of 4-(1,3-benzothiazol-2-yl)this compound as a moderately potent Cdk5/p25 inhibitor. nih.gov X-ray crystallography of this compound complexed with Cdk5 revealed an unconventional binding mode to the hinge region of the enzyme, mediated by a water molecule. nih.gov The synthesis and structure-activity relationship (SAR) of this class of compounds have been explored to understand and optimize this inhibitory activity. nih.gov

Table 1: Cdk5 Inhibition by this compound Derivatives

| Compound | Target | Activity | Key Finding |

|---|

c-Jun N-terminal Kinase (JNK) Inhibition

The c-Jun N-terminal kinases (JNKs) are a family of protein kinases that are activated by various stress stimuli and are associated with disorders like neurodegeneration, cancer, and inflammation. nih.gov While research into JNK inhibitors is extensive, specific studies on this compound are part of a broader investigation into related structures. For instance, comprehensive SAR studies have been conducted on a series of thiophene-3-carboxamide (B1338676) derivatives, which have shown potent JNK inhibitory profiles both in vitro and in cellular assays. nih.gov These compounds exhibit a dual inhibitory mechanism, acting as both ATP and JIP mimetics. nih.gov Furthermore, arylsulfonamide derivatives are noted as efficient and selective inhibitors of JNK2 and JNK3, indicating the potential of the sulfonamide functional group in targeting this kinase family. google.com JNK inhibition has been shown to reduce hepatic fibrosis in animal models, highlighting its therapeutic potential. nih.gov

HMG-CoA Reductase Inhibition

HMG-CoA reductase is the rate-limiting enzyme in the cholesterol biosynthesis pathway and the target of statin drugs. mdpi.commedscape.com Research into new HMG-CoA reductase inhibitors has explored various chemical scaffolds. A series of novel 4-thiophenyl quinoline-based derivatives were synthesized and evaluated for their ability to inhibit rat HMG-CoA reductase. nih.gov It was discovered that substituting the quinoline (B57606) ring at the 4-position with different thiophenyl groups could maintain or improve inhibitory activity. nih.gov Specifically, compounds featuring 4-isopropyl-thiophenyl and 3-methoxy-thiophenyl groups were found to be particularly effective. nih.gov Two derivatives, A16 and A23, demonstrated potency approximately three times greater than the statins rosuvastatin (B1679574) or pitavastatin (B1663618) in vitro. nih.gov

Table 2: HMG-CoA Reductase Inhibition by Thiophenyl Derivatives

| Compound | Structure Class | Potency |

|---|---|---|

| A16 | (4R,6S)-6-[(E)-2-(6,7,8-trifluoro-4-isopropylthiophenyl-quinoline-3-yl)-ethenyl]-3,4,5,6-tetrahydro-4-hydroxy-2H-pyran-2-one | ~3 times more potent than rosuvastatin/pitavastatin |

Chymase Inhibition

Human chymase is a serine protease stored in the secretory granules of mast cells. researchgate.net this compound derivatives have emerged as a significant class of chymase inhibitors. Through in silico screening and subsequent substituent analysis, a benzo[b]this compound derivative, MWP00965, was initially identified as a stable but poor inhibitor. researchgate.netnih.gov Further chemical modification of this lead compound led to the development of TY-51076, which demonstrated high potency with an IC₅₀ value of 56 nM. researchgate.netnih.gov This compound also showed excellent selectivity for chymase over other proteases like chymotrypsin (B1334515) and cathepsin G (>400-fold). nih.gov The development of potent and specific chymase inhibitors is considered a promising therapeutic strategy for inflammatory and allergic conditions. portico.org

Table 3: Chymase Inhibition by Benzo[b]this compound Derivatives

| Compound | Activity | IC₅₀ | Selectivity |

|---|---|---|---|

| MWP00965 | Poor chymase inhibitor | - | Stable in human plasma. researchgate.net |

Adenosine (B11128) Receptor Antagonism

Adenosine receptors are a class of purinergic receptors involved in various physiological processes. Research has been conducted on novel thiazole-thiophene conjugates as adenosine receptor antagonists. nih.gov These synthesized molecules were evaluated for their binding affinity at A₁, A₂ₐ, and A₃ adenosine receptor subtypes, with most compounds showing good affinity. nih.gov The most potent and selective derivative, compound 8n, exhibited a Kᵢ value of 0.33 μM for the A₃ receptor, with over 90-fold selectivity against the A₁ subtype and over 30-fold selectivity against the A₂ₐ subtype. nih.gov Docking studies were performed to visualize the binding mode of this compound within the A₃ adenosine receptor's binding site. nih.gov

Table 4: Adenosine Receptor Antagonism by a Thiazole-Thiophene Conjugate

| Compound | Target | Kᵢ Value | Selectivity Ratio |

|---|

Other Enzyme Targets

The inhibitory activity of this compound and its derivatives extends to other enzymes of therapeutic interest.

Carbonic Anhydrase (CA) Inhibition : Thiophene-based sulfonamides have been investigated as inhibitors of human carbonic anhydrase isoenzymes I and II (hCA-I and hCA-II). nih.gov These compounds displayed potent inhibition, with IC₅₀ values ranging from 69 nM to 70 µM against hCA-I and 23.4 nM to 1.405 µM against hCA-II. nih.gov Kinetic studies revealed a noncompetitive mode of inhibition for both isoenzymes. nih.gov

Lactoperoxidase (LPO) Inhibition : The in vitro effects of several this compound derivatives on bovine milk lactoperoxidase activity were studied. tandfonline.com Among the tested compounds, 5-(2-thienylthio)this compound (B1333651) showed the strongest competitive inhibition, with an IC₅₀ value of 3.4 nM and a Kᵢ value of 2 ± 0.6 nM. tandfonline.com

Table 5: Inhibition of Other Enzymes by this compound Derivatives

| Enzyme Target | Derivative Class | Inhibition Values | Mechanism |

|---|---|---|---|

| Carbonic Anhydrase I (hCA-I) | Thiophene-based sulfonamides | IC₅₀: 69 nM - 70 µM | Noncompetitive nih.gov |

| Carbonic Anhydrase II (hCA-II) | Thiophene-based sulfonamides | IC₅₀: 23.4 nM - 1.405 µM | Noncompetitive nih.gov |

Other Investigated Biological Activities

Beyond specific enzyme inhibition, the this compound structure is associated with other biological effects. The core compound is described as a fungal biomass inhibitor. biosynth.com It is proposed to act by binding to specific receptors in the human liver, which leads to a decrease in the production of hemolytic substances. biosynth.com Thiophene-containing compounds, in general, are a significant class of heterocyclic molecules that exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. nih.govresearchgate.netencyclopedia.pub

Table 6: Mentioned Chemical Compounds

| Compound Name |

|---|

| 4-(1,3-benzothiazol-2-yl)this compound |

| Thiophene-3-carboxamide |

| Arylsulfonamide |

| 4-thiophenyl quinoline |

| Rosuvastatin |

| Pitavastatin |

| Benzo[b]this compound |

| Chymostatin |

| Cathepsin G |

| Thiazole-thiophene conjugate |

| 5-(2-thienylthio)this compound |

| TY-51076 |

| MWP00965 |

Antiviral Properties

Derivatives of this compound have been investigated for their potential as antiviral agents against a variety of DNA and RNA viruses. Research into these compounds has revealed promising activity, particularly when the thiophene ring is functionalized with other heterocyclic systems, such as benzothiazole.

Novel benzothiazole-2-thiophene S-glycoside derivatives have been synthesized and evaluated for their antiviral efficacy. nih.gov These compounds were tested against several viral strains, including Herpes Simplex Virus type 1 (HSV-1), Coxsackievirus B4 (CBV4), Hepatitis A virus (HAV), Hepatitis C virus (HCVcc), and Human Adenovirus 7 (HAdV7). nih.gov The antiviral activity was assessed using a plaque reduction assay, which measures the reduction in viral titers upon treatment with the compounds. nih.gov

Notably, several of these thiophene derivatives demonstrated significant antiviral effects. Against HSV-1, three compounds in particular showed a viral reduction of 70% or more. acs.org For CBV4 and HCVcc, two substances were able to achieve a viral reduction of over 50%. nih.gov The potency of these compounds is often quantified by their 50% inhibitory concentration (IC₅₀), 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI), which is the ratio of CC₅₀ to IC₅₀. For instance, three compounds tested against HSV-1, while being moderately less potent than the standard drug acyclovir, displayed comparable selectivity indices. acs.org

The mechanism of action for some of these antiviral thiophene derivatives is also under investigation. For compounds active against HSV-1 and HCVcc, their potential to inhibit key viral or host enzymes like the NS3/4A protease and USP7 enzyme has been explored. nih.gov

Table 1: Antiviral Activity of Selected Thiophene Derivatives

| Virus Target | Compound Type | Key Findings |

| Herpes Simplex Virus-1 (HSV-1) | Benzothiazole-bearing 2-pyridone derivatives | Three compounds showed viral reduction ≥ 70%, with selectivity indices comparable to acyclovir. acs.org |

| Coxsackievirus B4 (CBV4) | Benzothiazole-2-thiophene S-glycosides | Two compounds demonstrated a viral reduction of over 50%. nih.gov |

| Hepatitis C Virus (HCVcc) | Benzothiazole-2-thiophene S-glycosides | Two compounds achieved a viral reduction of more than 50%. nih.gov |

| Adenovirus 7 (ADV7) | Benzothiazole and thiophene ring hybrids | A compound (referred to as 'E') was found to be highly potent with an EC₅₀ value of 10.8 μg/mL. nih.gov |

Anticonvulsant Effects

The thiophene nucleus is a component of various compounds with demonstrated anticonvulsant activity. nih.gov Specific derivatives of thiophene sulfonamides have been synthesized and evaluated for their potential in treating epilepsy and other neurological disorders characterized by seizures.

One notable example is a series of sulfamide (B24259) derivatives that led to the clinical development of N-((benzo[b]thien-3-yl)methyl)sulfamide, also known as JNJ-26990990. nih.gov This compound, which features a benzo[b]thiophene core, a structure related to thiophene, has shown significant anticonvulsant activity in preclinical rodent models against seizures induced by various means, including audiogenic, electrical, and chemical stimuli. nih.gov

The pharmacological profile of this class of compounds suggests potential utility in managing multiple forms of epilepsy. nih.gov Mechanistically, the anticonvulsant action of N-((benzo[b]thien-3-yl)methyl)sulfamide has been linked to its ability to inhibit voltage-gated sodium (Na+) channels and N-type calcium (Ca2+) channels. nih.gov It was also noted for its very weak inhibition of human carbonic anhydrase-II, an enzyme targeted by some other sulfonamide-based anticonvulsants. nih.gov

Table 2: Anticonvulsant Profile of a Thiophene Sulfonamide Derivative

| Compound | Preclinical Model | Mechanism of Action |

| N-((benzo[b]thien-3-yl)methyl)sulfamide (JNJ-26990990) | Rodent models (audiogenic, electrical, chemical seizures) | Inhibition of voltage-gated Na+ channels and N-type Ca2+ channels. nih.gov |

Angiotensin AT2 Receptor Ligand Activity

N-(heteroaryl)thiophene sulfonamides have emerged as a class of selective ligands for the angiotensin II type 2 (AT2) receptor. The AT2 receptor is a key component of the renin-angiotensin system and represents a promising target for therapeutic intervention in cardiovascular and other diseases.

Researchers have synthesized series of N-(heteroaryl)thiophene sulfonamides and evaluated their binding affinity for the AT2 receptor. monash.edudiva-portal.org In one study, two series of these compounds were developed, featuring either a methylene (B1212753) imidazole (B134444) group or a tert-butylimidazolylacetyl group. monash.eduscilifelab.se The second series, in particular, yielded ligands with significantly improved binding affinities. monash.edudiva-portal.org

Six of these AT2 receptor-selective ligands were discovered to have inhibitory constant (Ki) values of less than 5 nM. monash.eduscilifelab.se One of the most promising ligands identified from this research exhibited a Ki value of 4.9 nM. monash.edunih.gov This particular compound was also shown to cause a concentration-dependent vasorelaxation of pre-contracted mouse aorta, demonstrating its functional activity at the receptor. monash.edudiva-portal.orgscilifelab.senih.gov The binding modes of these ligands to the AT2 receptor have been further explored using computational methods like docking calculations and molecular dynamics simulations. monash.edudiva-portal.org

Table 3: Angiotensin AT2 Receptor Binding Affinity of N-(Heteroaryl)thiophene Sulfonamides

| Compound Series | Key Moiety | Number of High-Affinity Ligands | Binding Affinity (Ki) | Functional Activity |

| Series 1 | Methylene imidazole | 1 | 42 nM monash.edudiva-portal.org | Not specified |

| Series 2 | tert-butylimidazolylacetyl | 6 | <5 nM monash.edudiva-portal.orgscilifelab.se | A ligand with Ki=4.9 nM caused concentration-dependent vasorelaxation. monash.edudiva-portal.orgscilifelab.senih.gov |

Computational and in Silico Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of thiophene-2-sulfonamide, docking studies have been pivotal in understanding how its derivatives interact with various protein targets.

Ligand-Protein Binding Interactions

Molecular docking studies have revealed that this compound derivatives establish a variety of interactions with the amino acid residues within the binding sites of their target proteins. These interactions are crucial for the stability of the ligand-protein complex and are predictive of the compound's inhibitory activity.

Key types of observed interactions include:

Hydrogen Bonds: The sulfonamide group is a prominent hydrogen bond donor and acceptor. For instance, the oxygen atoms of the sulfonamide can form hydrogen bonds with the backbone NH groups of amino acids like Ser195 and Gly193 in some proteases, orienting the moiety within the active site. researchgate.net In studies targeting the cruzain enzyme from T. cruzi, hydrogen bonds were observed with residues such as His593. mdpi.com

Hydrophobic Interactions: The thiophene (B33073) ring and any aryl substituents contribute to hydrophobic interactions with nonpolar residues in the binding pocket. These interactions are significant for the proper positioning of the inhibitor. researchgate.net

Pi-Interactions: The aromatic nature of the thiophene ring allows for various pi-interactions, including pi-pi stacking with aromatic residues like histidine and pi-sulfur interactions. dovepress.com For example, in cyclooxygenase-2 (COX-2), a perpendicular orientation of the thiophene ring to the imidazole (B134444) rings of histidine residues was found to be important for locking the compound's geometry in the binding pocket. mdpi.com

Metal Ion Coordination: In metalloenzymes like carbonic anhydrases, the sulfonamide group can directly coordinate with the active site zinc ion. semanticscholar.orgnih.gov

A study on benzo[b]this compound derivatives as chymase inhibitors highlighted the importance of two hydrophobic interactions in the S1 and S1' regions and two hydrogen-bonding interactions for inhibitory activity. researchgate.net Similarly, docking of thiophene sulfonamide derivatives into the active site of lanosterol (B1674476) 14α-demethylase showed binding through hydrogen bonding and π–π stacking interactions. researchgate.net

Table 1: Examples of Ligand-Protein Binding Interactions for this compound Derivatives

| Derivative Class | Target Protein | Key Interactions Observed in Docking Studies |

| Benzo[b]thiophene-2-sulfonamides | Human Chymase | Hydrophobic interactions in S1 and S1' pockets, Hydrogen bonds. researchgate.net |

| Thiophene-based sulfonamides | Carbonic Anhydrase I & II | Interactions outside the catalytic active site, with the sulfonamide and thiophene moieties playing a significant role. nih.govresearchgate.net |

| 5-bromo-N-alkylthiophene-2-sulfonamides | NDM-1 producing K. pneumoniae | Pi-Sulphur interaction with Phe62, His116, and His179; Pi-cation interaction with Zn302; π-π interaction with His116. dovepress.com |

| Thiophene sulfonamides | Lanosterol 14α-demethylase | Hydrogen bonding and π–π stacking interactions. researchgate.net |

| Azo-based sulfonamides | FGFR2 kinase | Hydrogen bonds between the sulfonamide oxygen and residues like PHE 492; cation-π interaction with LYS 517. chemmethod.com |

Identification of Key Residues and Binding Sites

Through molecular docking, specific amino acid residues that are critical for the binding of this compound derivatives have been identified. These residues form the binding site and are the primary points of interaction for the inhibitors.

For instance, in the binding pocket of COX-2, amino acids such as His-386, His-388, His-214, and His-207 have been identified as important for stabilizing the conformation of thiophene derivatives. mdpi.com Docking studies of thiophene-based sulfonamides against carbonic anhydrase (CA) isoforms have consistently shown interactions with residues within the enzyme's active site. semanticscholar.org In the case of human carbonic anhydrase C (HCAC), hydrophilic residues of the enzyme interact with hydrogen bond acceptors on the sulfonamide inhibitor. nih.gov

The binding site for these compounds is often a well-defined pocket or cleft on the protein surface. For CAs, this is the catalytic cavity containing the zinc ion. semanticscholar.org For other enzymes, the binding site may be at an allosteric location, as suggested for some thiophene-based sulfonamides inhibiting hCA-I and hCA-II noncompetitively. nih.govresearchgate.net

Table 2: Key Amino Acid Residues and Binding Sites for this compound Derivatives

| Target Protein | PDB ID | Key Interacting Residues | Reference |

| Cyclooxygenase-2 (COX-2) | 3Q7D | His-386, His-388, His-214, His-207, Arg-120, Tyr-355 | mdpi.com |

| Human Carbonic Anhydrase IX (hCA-IX) | 5FL4 | Interactions within the active site cavity containing Zn2+. | semanticscholar.orgmdpi.com |

| Cyclin-dependent kinase 5 (Cdk5) | Not Specified | Asp86, Lys33, Phe80, Ile10, Val18 | researchgate.net |

| NDM-1 producing K. pneumoniae | 5N5I | Phe62, His116, His179, Ala212 | dovepress.com |

Prediction of Inhibitory Mechanisms (e.g., Competitive, Non-Competitive)

Molecular docking can also provide insights into the likely mechanism of inhibition. By observing where the compound binds, it is possible to predict whether it will act as a competitive or non-competitive inhibitor.

If a this compound derivative is predicted to bind in the same active site as the natural substrate of the enzyme, it is likely a competitive inhibitor . This is often the case for carbonic anhydrase inhibitors, where the sulfonamide group directly interacts with the zinc ion, mimicking the binding of the substrate. semanticscholar.org

Conversely, if the docking simulations predict binding to a site other than the active site (an allosteric site), the compound may act as a non-competitive inhibitor . This mode of inhibition was suggested for certain thiophene-based sulfonamides against hCA-I and hCA-II, where the compounds were found to interact with regions outside the catalytic active site. nih.govresearchgate.net This type of binding can induce a conformational change in the enzyme, reducing its catalytic efficiency without directly blocking substrate binding.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules. These simulations provide a more dynamic picture of the ligand-protein complex compared to the static view offered by molecular docking. MD simulations have been used to assess the stability of the binding of this compound derivatives to their target proteins over time.

For instance, MD simulations of newly proposed cruzain inhibitors derived from dichlorothis compound showed that the new compounds were more stable in the binding site than the parent compound. consensus.app Similarly, MD simulations confirmed the stability of a thiophene sulfonamide derivative complexed with lanosterol 14α-demethylase, supported by analyses of root-mean-square deviation (RMSD) and flexibility. researchgate.net The stability of complexes between thiophene sulfonamide derivatives and the AT2 receptor has also been explored using MD simulations, providing insights into their binding modes. diva-portal.org

Structure-Activity Relationship (SAR) Elucidation through Computational Methods

Computational methods are invaluable for elucidating the structure-activity relationships (SAR) of a series of compounds. By comparing the docking scores, binding energies, and interaction patterns of different this compound derivatives, researchers can identify which structural features are important for biological activity.

For example, a study on benzo[b]this compound derivatives as chymase inhibitors used a pharmacophore model to identify the key structural requirements for activity. researchgate.net This allowed for the targeted modification of a lead compound to produce a more potent inhibitor. In another study, the substitution of a thiazole (B1198619) ring with a thiophene ring, along with the addition of electron-withdrawing groups on a terminal benzene (B151609) ring, was suggested to increase the antioxidant activities of thiazole sulfonamides. excli.de

Computational SAR studies on thiophene sulfonamide derivatives targeting quorum sensing in Vibrio species showed that the conformation of the sulfonamide core is critical for activity, as replacing it with a carbonyl group eliminated activity. biorxiv.org

ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity Predictions (in silico)

In silico tools can predict the pharmacokinetic properties (ADME) and potential toxicity of compounds, which is crucial for the early stages of drug development. These predictions help in prioritizing which compounds to synthesize and test in vitro.

For several series of thiophene sulfonamide derivatives, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions have been performed. These studies have assessed parameters such as oral bioavailability, blood-brain barrier penetration, and potential toxicity risks. For example, in silico ADMET predictions for newly designed thiophene sulfonamide derivatives targeting EGFR revealed that the majority had drug-like characteristics with minimal predicted toxicity. consensus.appconsensus.app Similarly, ADME predictions for sulfonamide derivatives tethered with pyrazole (B372694) or pyridine (B92270) indicated their potential as lead drug candidates. chemmethod.com The pkCSM online server is one such tool used for these predictions. nih.govresearchgate.net

Table 3: In Silico ADME/Toxicity Predictions for Selected this compound Derivatives

| Compound/Series | Predicted Property | Finding | Reference |

| Thiophene sulfonamide derivatives for EGFR | Drug-likeness & Toxicity | Majority of compounds showed drug-like characteristics and minimal toxicity. | consensus.appconsensus.app |

| Sulfonamide derivatives with pyrazole/pyridine | ADME Properties | Favorable ADME profiles, suggesting potential as lead drug candidates. | nih.gov |

| Azo-based sulfonamides | ADME Properties | Indicated potential as lead drug candidates. | chemmethod.com |

| Thiophene derivatives with sulfonamide moiety | Basic ADME properties | Calculated in silico to guide further development. | researchgate.net |

Bioavailability Assessment